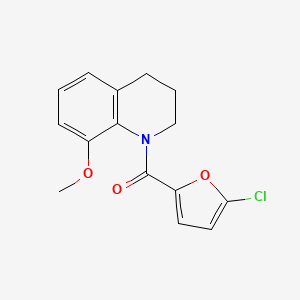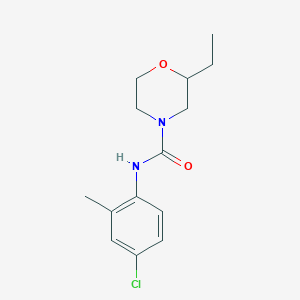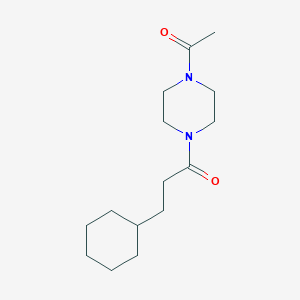![molecular formula C10H19N3O3 B7512241 methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant. It was first introduced in the 1990s and has since been used in the treatment of depression and anxiety disorders. The purpose of
Mecanismo De Acción
Methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate works by inhibiting the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of serotonin, dopamine, and norepinephrine in the brain. By inhibiting MAO-A, methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate increases the levels of these neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. In addition, methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects are not permanent. This allows for greater control over the experimental conditions. However, one of the limitations of using methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate is that it can have side effects, such as nausea, dizziness, and insomnia, which can affect the results of the experiment.
Direcciones Futuras
There are a number of future directions for the study of methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate. One area of research is the development of new antidepressants that are more effective and have fewer side effects. Another area of research is the investigation of the role of BDNF in the antidepressant effects of methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate. Finally, there is a need for further research into the long-term effects of methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate on the brain and on mental health.
Métodos De Síntesis
Methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate is synthesized by reacting 4-methylpiperazine with 2-chloroethyl isocyanate to produce 2-(4-methylpiperazin-1-yl)-2-oxoethyl isocyanate. The resulting compound is then reacted with methylamine to produce methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate.
Aplicaciones Científicas De Investigación
Methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate has been extensively studied for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. In addition, methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate has been found to be effective in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-11-4-6-13(7-5-11)9(14)8-12(2)10(15)16-3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOVDKXFEITSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)







![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)
![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)


